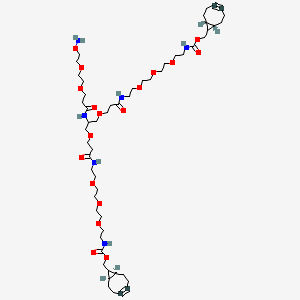
Aminooxy-PEG2-bis-PEG3-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminooxy-PEG2-bis-PEG3-BCN is a cleavable five-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminooxy-PEG2-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the coupling of aminooxy groups with PEG units and BCN groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Aminooxy-PEG2-bis-PEG3-BCN undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used
Common Reagents and Conditions
SPAAC Reactions: Typically involve the use of azide-containing molecules and are carried out under mild conditions without the need for copper catalysts
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Major Products Formed
SPAAC Reactions: The major products are triazole-linked conjugates, which are stable and biocompatible
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used
Applications De Recherche Scientifique
Aminooxy-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Applied in the production of advanced materials and drug delivery systems
Mécanisme D'action
The mechanism of action of Aminooxy-PEG2-bis-PEG3-BCN involves its ability to form stable linkages with azide-containing molecules through SPAAC reactions. This property makes it an effective linker in the synthesis of antibody-drug conjugates, where it facilitates the attachment of cytotoxic drugs to antibodies. The PEG units enhance the solubility and biocompatibility of the conjugates, while the BCN group ensures efficient and specific conjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxy-PEG2-bis-PEG3-DBCO: Another cleavable PEG linker used in ADC synthesis, but with a dibenzocyclooctyne (DBCO) group instead of BCN
Aminooxy-PEG2-bis-PEG3-TCO: Contains a trans-cyclooctene (TCO) group and is used in similar applications
Uniqueness
Aminooxy-PEG2-bis-PEG3-BCN is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts. This property makes it particularly useful in bioconjugation applications where copper-free conditions are required .
Propriétés
Formule moléculaire |
C54H90N6O18 |
|---|---|
Poids moléculaire |
1111.3 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49? |
Clé InChI |
AFIVWNAXECIOQD-IVTDGNKFSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
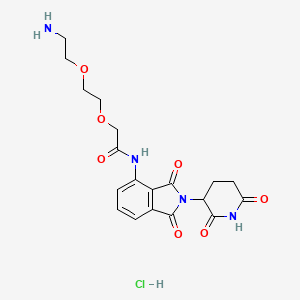
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
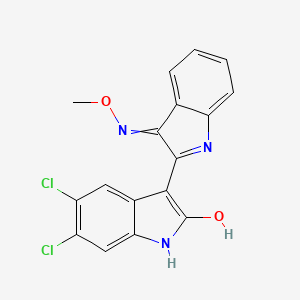
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
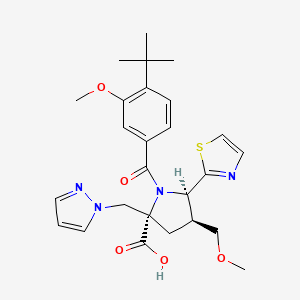
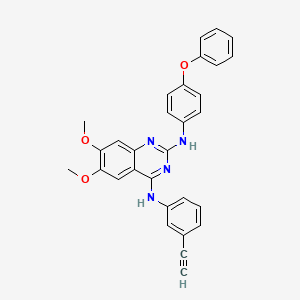
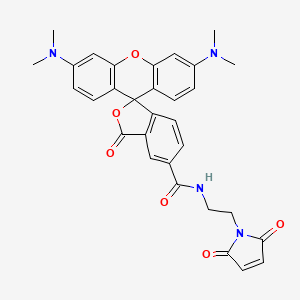
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
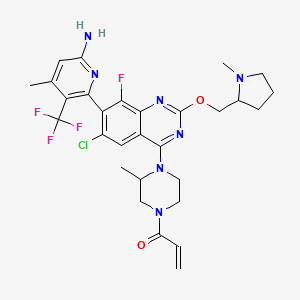
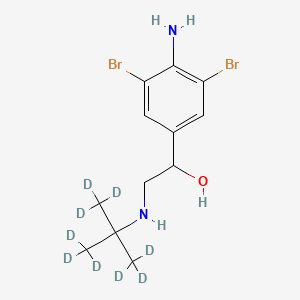
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
